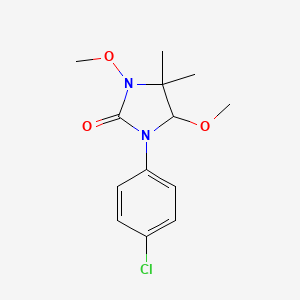
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique imidazolidinone structure
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one, followed by cyclization with diethanolamine under acidic conditions . Another method includes the condensation of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one, followed by hydrogenation over nickel in the presence of toluene or xylene as a solvent .
Industrial Production Methods: Industrial production of this compound typically involves batch processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of catalysts such as nickel and solvents like toluene or xylene is common in these processes .
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidinones.
科学的研究の応用
1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
類似化合物との比較
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties and use as a pharmaceutical intermediate.
4-Chlorophenylsulfonylbenzene: Used in the synthesis of dyes and other industrial chemicals.
1-(4-Chlorophenyl)ethylamine: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one stands out due to its unique imidazolidinone structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
61532-29-4 |
|---|---|
分子式 |
C13H17ClN2O3 |
分子量 |
284.74 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2)11(18-3)15(12(17)16(13)19-4)10-7-5-9(14)6-8-10/h5-8,11H,1-4H3 |
InChIキー |
WFRORUPWEPLTKL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C(=O)N1OC)C2=CC=C(C=C2)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


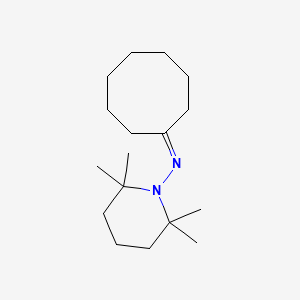
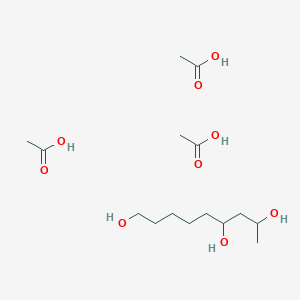
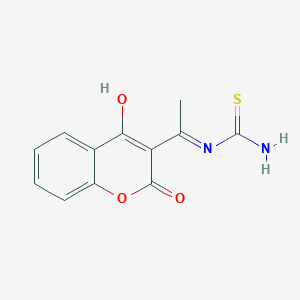
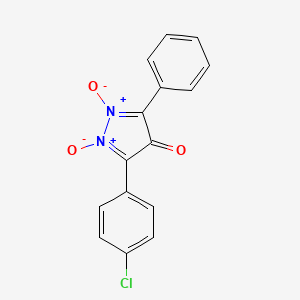
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
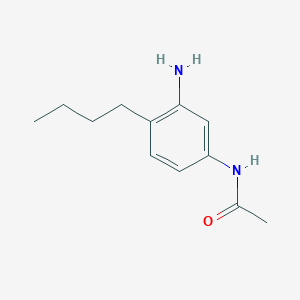
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
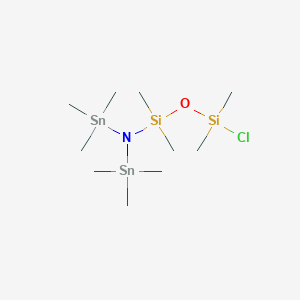

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
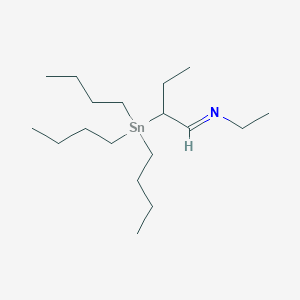

![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
